molecular formula C19H17FN2O2 B2472303 4-fluoro-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide CAS No. 851404-68-7

4-fluoro-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide

Cat. No. B2472303
CAS RN: 851404-68-7
M. Wt: 324.355
InChI Key: ODYZOYXUXVXRIA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by techniques such as 1H and 13C NMR, UV, and mass spectrometry . These techniques would provide information about the arrangement of atoms in the molecule and the types of chemical bonds present.

Scientific Research Applications

Fluorescence Enhancement in Metal Ion Detection

A novel fluorescent sensor, incorporating a quinoline group for fluorescence and a pyridin-2-ylmethanamine for metal ion binding, demonstrated significant fluorescence enhancement upon binding with Zn(2+) ions. This sensor's unique structural arrangement allows for distinguishing Zn(2+) from Cd(2+) ions, showcasing potential applications in metal ion detection and differentiation in various mediums including living cells and aqueous solutions (Pengxuan Li et al., 2014).

Antimicrobial Applications

A study on novel fluorine-containing derivatives revealed significant in vitro antimicrobial potency against a range of Gram-positive and Gram-negative bacteria, as well as fungi. These derivatives, which incorporate quinazolinone along with 4-thiazolidinone, highlight the potential of 4-fluoro-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide derivatives in developing new antimicrobial agents (N. Desai et al., 2013).

Anti-Influenza Virus Agents

Research into 4-[(quinolin-4-yl)amino]benzamide derivatives has uncovered promising anti-influenza virus activities. These compounds, through various assays, demonstrated significant inhibitory effects on the influenza virus, suggesting their potential as novel anti-influenza virus agents. The compound G07, in particular, showed noteworthy activity across different influenza virus strains, indicating the therapeutic potential of quinoline derivatives in influenza treatment (Chao Zhang et al., 2022).

Metal Ion Monitoring in Living Cells

Another chemosensor featuring a quinoline group and a pyridin-2-ylmethanamine showed remarkable fluorescence enhancement in the presence of Zn2+ ions in aqueous solution. This sensor's low detection limit and reversibility with EDTA addition underscore its utility in monitoring Zn2+ concentrations in biological and aqueous samples, highlighting the versatility of quinoline derivatives in biological sensing applications (G. Park et al., 2015).

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological activity. Quinoline derivatives are known to have a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antidepressant, anti-HIV, and antitumor activities . The mechanism of action of these compounds often involves interactions with biological macromolecules such as proteins or nucleic acids.

Future Directions

The future research directions for this compound could include further studies of its synthesis, its physical and chemical properties, its biological activity, and its potential applications in areas such as medicine or materials science. Further modification of this compound could also be explored to enhance its properties or biological activity .

properties

IUPAC Name

4-fluoro-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O2/c1-12-2-3-14-11-15(19(24)22-17(14)10-12)8-9-21-18(23)13-4-6-16(20)7-5-13/h2-7,10-11H,8-9H2,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODYZOYXUXVXRIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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